Ethyl 2-(methylsulfonyl)propanoate

Description

Historical Context and Chemical Significance

Ethyl 2-(methylsulfonyl)propanoate (CAS: 73017-82-0) emerged as a structurally unique organosulfur compound in the late 20th century. First synthesized in 2006, its development paralleled advancements in sulfonate ester chemistry, which gained prominence due to their utility as electrophilic intermediates in organic synthesis. The compound’s significance lies in its dual functional groups—a sulfonyl moiety and an ester—enabling diverse reactivity patterns. Early applications focused on its role as a precursor in pharmaceutical intermediates, particularly in the synthesis of β-amino acids and heterocyclic scaffolds.

Nomenclature and Classification

Systematic IUPAC Name : Ethyl 2-methylsulfonylpropanoate

Synonyms :

Classification :

- Class : Sulfonate ester

- Subclass : Alkyl sulfonyl esters

- Functional Groups :

- Sulfonyl group (-SO2-)

- Ester group (-COO-)

Structural Characteristics and Functional Groups

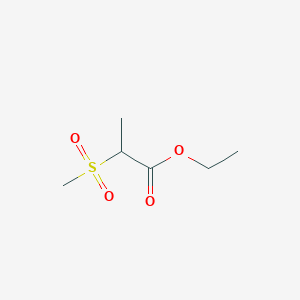

The molecular structure (Fig. 1) comprises:

- Core Framework : A propane backbone substituted with a methylsulfonyl group at C2 and an ethoxycarbonyl group at C1.

- Key Bond Lengths and Angles :

- Stereochemistry : The compound lacks chiral centers due to symmetry at C2.

Spectroscopic Data :

- IR : Strong absorptions at 1,320 cm⁻¹ (S=O asymmetric stretch) and 1,150 cm⁻¹ (S=O symmetric stretch).

- NMR :

| Property | Value |

|---|---|

| Molecular Weight | 180.22 g/mol |

| Boiling Point | 285–290°C (est.) |

| Solubility | Miscible in DMSO, THF |

Position in Organosulfur Chemistry

This compound occupies a niche in organosulfur chemistry as a bifunctional electrophile. Its reactivity is governed by:

- Sulfonyl Group : Enhances acidity of α-hydrogens (pKa ~25), enabling deprotonation for nucleophilic substitutions.

- Ester Group : Participates in transesterification and hydrolysis reactions.

Comparative Analysis with Analogues :

The sulfonyl group’s electron-withdrawing nature stabilizes adjacent negative charges, making it a versatile intermediate in cross-coupling reactions. For instance, it serves as a precursor in the synthesis of α,β-unsaturated esters via Horner-Wadsworth-Emmons olefination.

Properties

IUPAC Name |

ethyl 2-methylsulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYLGLYBQFEJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441005 | |

| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73017-82-0 | |

| Record name | Propanoic acid, 2-(methylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73017-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis Route

One well-documented method involves the reaction of ethyl 2-halo-propanoates (e.g., ethyl 2-chloropropanoate or ethyl 2-bromopropanoate) with methylsulfonyl nucleophiles under basic conditions. This process is a classical Williamson ether synthesis adapted for sulfonyl esters.

- Reagents: Ethyl 2-chloropropanoate or ethyl 2-bromopropanoate, methylsulfonyl nucleophile (e.g., sodium methylsulfinate)

- Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF)

- Base: Alkali metal hydroxides (e.g., KOH), carbonates, or hydrides (e.g., potassium hydride)

- Temperature: 25°C to 200°C

- Time: 1 to 48 hours

- Yield: High conversion rates (90-99%) with selectivity of 90-98%

This method is described in patent literature where the reaction proceeds by refluxing the hydroxyaromatic ketone with the halogenated ester in DMF under basic conditions, leading to the formation of ethyl 2-(methylsulfonyl)propanoate as a key intermediate or product.

Oxidation of Methylthio Precursors

Another approach involves the oxidation of ethyl 2-(methylthio)propanoate to the corresponding sulfone, this compound.

- Starting Material: Ethyl 2-(methylthio)propanoate

- Oxidizing Agents: Peracids such as peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or chloroperacetic acid

- Solvents: Acetic acid, water, alcohols, esters, ethers, halogenated hydrocarbons

- Conditions: Reflux at 25°C to 75°C for 0.1 to 10 hours

- Pressure: Often reduced pressure to control exothermicity

- Outcome: Efficient conversion to sulfone with high purity

This oxidation step is critical for introducing the sulfonyl group and is well-established in synthetic organic chemistry.

Direct Sulfonylation of Ethyl 2-Hydroxypropanoate

This compound can also be synthesized by direct sulfonylation of ethyl 2-hydroxypropanoate or its salts with methylsulfonyl halides or sulfonylating agents.

- Reagents: Ethyl 2-hydroxypropanoate or its sodium/potassium salt, methylsulfonyl chloride or methylsulfonyl esters

- Base: Alkali metal hydroxides or carbonates to generate the alkoxide intermediate

- Solvents: Polar aprotic solvents like DMF, ketones, ethers, nitriles, or sulfoxides

- Temperature: 0°C to 200°C

- Time: 0.1 to 72 hours

- Mechanism: Nucleophilic substitution (SN2) forming the sulfonyl ester

This method is advantageous for its straightforwardness and the ability to control stereochemistry when starting from optically active hydroxy esters.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Oxidants | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | Ethyl 2-chloropropanoate + methylsulfinate | Base (KOH, KH), DMF | DMF | 25–200 | 1–48 | 90–99 | High selectivity, classical SN2 |

| Oxidation of Methylthio Ester | Ethyl 2-(methylthio)propanoate | Peracetic acid, m-CPBA, H2O2 | Acetic acid, others | 25–75 | 0.1–10 | High | Controlled oxidation to sulfone |

| Direct Sulfonylation | Ethyl 2-hydroxypropanoate or salts | Methylsulfonyl chloride | DMF, ketones, ethers | 0–200 | 0.1–72 | High | Can be stereoselective, versatile |

Research Findings and Notes

The Williamson ether synthesis method is widely used due to its reliability and high yields. It requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Oxidation of methylthio precursors to sulfones is a mild and efficient method, with peracetic acid being the preferred oxidant for its balance of reactivity and selectivity. The reaction is typically performed under reflux with removal of heat to prevent decomposition.

Direct sulfonylation offers a route to optically active sulfonyl esters when starting from chiral hydroxy esters, which is valuable in pharmaceutical synthesis. The choice of solvent and base strongly influences the reaction rate and stereochemical outcome.

Alternative methods involving transition metal catalysis or coupling reactions have been reported but are less common for this specific compound due to complexity and cost considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)propanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The methylsulfonyl group can participate in nucleophilic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

Ethyl 2-(methylsulfonyl)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester, characterized by the presence of a methylsulfonyl group attached to a propanoate backbone. The molecular formula is , with a molecular weight of approximately 180.22 g/mol. The compound's structure can be represented as follows:

This structure imparts unique chemical properties, enabling it to participate in various biochemical interactions.

1. Inhibition of Inflammatory Pathways

Research indicates that this compound may influence inflammatory pathways, particularly through the inhibition of NF-κB activation. NF-κB is a critical transcription factor involved in the regulation of immune response and inflammation. Compounds that inhibit NF-κB have potential therapeutic applications in treating inflammatory diseases.

2. Antimicrobial Properties

Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess this property. The mechanism is thought to involve interactions with microbial enzymes or receptors, disrupting their function and leading to reduced microbial viability.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Character : The electron-withdrawing nature of the methylsulfonyl group enhances the compound's electrophilic character, making it reactive towards nucleophiles in biological systems.

- Receptor Interaction : this compound may interact with specific receptors involved in inflammation and immune response modulation, although detailed studies are needed to elucidate these interactions fully.

Case Study: Inhibition of NF-κB

A study demonstrated that compounds similar to this compound effectively inhibited NF-κB activation in vitro. This inhibition was associated with decreased expression of pro-inflammatory cytokines, indicating potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease (IBD).

Research on Antimicrobial Activity

In another study, derivatives of methylsulfonyl compounds were evaluated for their antimicrobial properties against various pathogens. Results showed significant inhibition zones in bacterial cultures treated with these compounds, suggesting that this compound could be a candidate for further pharmacological development.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of NF-κB | Modulation of inflammatory cytokines | |

| Antimicrobial Effects | Disruption of microbial enzyme function | |

| Potential Anti-inflammatory | Interaction with immune receptors |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(methylsulfonyl)propanoate, and how do reaction conditions influence yield?

this compound can be synthesized via sulfonation of propanoate precursors. For example, oxidation of sulfanyl intermediates (e.g., ethyl 2-(methylsulfanyl)propanoate) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can yield the sulfone derivative. Reaction conditions such as solvent polarity, temperature (typically 0–25°C), and stoichiometry of the oxidizing agent critically affect yield and purity . Characterization via H NMR and LC-MS is recommended to confirm the sulfone moiety and ester integrity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC with UV detection (λ = 210–254 nm) to assess purity.

- NMR spectroscopy (H, C, and DEPT-135) to resolve the methylsulfonyl (-SOCH) and ester (-COOEt) groups.

- Mass spectrometry (ESI or EI-MS) to confirm molecular weight (e.g., [M+H] at m/z 195.1).

Cross-referencing with pharmacopeial standards (e.g., EP/BP impurities) ensures compliance with regulatory guidelines .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of this compound in nucleophilic substitution or reduction reactions?

The electron-withdrawing sulfonyl group activates the adjacent carbonyl carbon toward nucleophilic attack, facilitating reactions such as:

- Reduction : Catalytic hydrogenation (H, Pd/C) or LiAlH reduces the ester to a primary alcohol, but the sulfonyl group remains intact.

- Substitution : Nucleophiles (e.g., amines, thiols) target the α-carbon, forming sulfone-containing derivatives.

Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can elucidate electronic and steric influences .

Q. What strategies resolve contradictions in reported biological activity data for sulfone-containing propanoate derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from:

- Stereochemical variability : Chiral centers in derivatives (e.g., R/S configurations) can alter binding affinities.

- Impurity profiles : Trace impurities (e.g., unreacted sulfanyl precursors) may skew results.

Solutions include:- Chiral HPLC to isolate enantiomers.

- Accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products .

Q. How can this compound serve as a precursor in medicinal chemistry for anti-inflammatory or anticancer agents?

The sulfonyl group enhances metabolic stability and bioavailability. Applications include:

- Prodrug design : Hydrolysis of the ester yields 2-(methylsulfonyl)propanoic acid, a potential COX-2 inhibitor.

- Peptide mimetics : Incorporation into peptidomimetic backbones to modulate protease resistance.

In vitro assays (e.g., COX-2 inhibition or apoptosis screening) should validate activity, with SAR studies optimizing substituents .

Methodological Guidance

Q. What experimental designs minimize side reactions during functionalization of this compound?

- Temperature control : Maintain reactions below 30°C to prevent ester hydrolysis.

- Protecting groups : Use tert-butyl dimethylsilyl (TBS) ethers to shield reactive sites during multi-step syntheses.

- Catalyst screening : Test Pd(II)/Cu(I) systems for cross-coupling reactions to avoid sulfone degradation .

Q. How should researchers address solubility challenges in aqueous or polar aprotic solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.